molecular formula C20H14BrFN4O B2986099 (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide CAS No. 1241697-10-8

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide

Cat. No.: B2986099
CAS No.: 1241697-10-8
M. Wt: 425.261
InChI Key: IIDAGGXJUBMARD-UHFFFAOYSA-N
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Description

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C20H14BrFN4O and its molecular weight is 425.261. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of novel enaminone derivatives and their evaluation for anti-inflammatory and antimicrobial activities have been explored. Compounds synthesized using (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide as a core structure or related compounds have shown promising biological activities. For instance, certain compounds exhibited high anti-inflammatory activity comparable to indomethacin, a reference drug, while others showed significant antimicrobial effects (Ahmed, 2017).

Antitumor Activities

  • Research into the synthesis of substituted pyrazoles and their antitumor and antimicrobial activities has identified novel N-arylpyrazole-containing enaminones as key intermediates. Some of these compounds have demonstrated inhibition effects against human breast and liver carcinoma cell lines, comparable to the effects of 5-fluorouracil (Riyadh, 2011).

Molecular Docking and Computational Studies

  • A study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents revealed that certain compounds exhibited potent cytotoxicity against various tumor cell lines and significant 5-lipoxygenase inhibition activities. The structure-activity relationship analysis provided insights into the molecular framework beneficial for anticancer activity (Rahmouni et al., 2016).

Antimicrobial and Antiproliferative Activities

  • Synthesis and evaluation of heterocycles for antimicrobial and antiproliferative activities have been conducted, focusing on the reactivity of enaminone derivatives with various nucleophiles. Some synthesized compounds showed promising antimicrobial activity against multiple pathogens, as well as in vitro anticancer activity against HepG2 and MCF-7 cell lines. Molecular docking studies of these compounds further illustrated their potential mechanism of action (Fahim et al., 2021).

Properties

IUPAC Name

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN4O/c21-17-7-5-13(6-8-17)19-16(12-25-26-19)9-15(10-23)20(27)24-11-14-3-1-2-4-18(14)22/h1-9,12H,11H2,(H,24,27)(H,25,26)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDAGGXJUBMARD-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Br)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CNC(=O)/C(=C\C2=C(NN=C2)C3=CC=C(C=C3)Br)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.